molecular formula C11H7BrClNO2 B13505181 Methyl 3-bromo-4-chloroquinoline-2-carboxylate

Methyl 3-bromo-4-chloroquinoline-2-carboxylate

Cat. No.: B13505181
M. Wt: 300.53 g/mol
InChI Key: BGOMOQHIUNYYDQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-chloroquinoline-2-carboxylate (CAS: 1178104-55-6) is a halogenated quinoline derivative with the molecular formula C₁₁H₇BrClNO₂ and a molecular weight of 300.54 g/mol . Its structure features a quinoline backbone substituted with bromine at position 3, chlorine at position 4, and a methyl ester group at position 2.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 3-bromo-4-chloroquinoline-2-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(12)9(13)6-4-2-3-5-7(6)14-10/h2-5H,1H3

InChI Key

BGOMOQHIUNYYDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1Br)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-chloro-3-bromoaniline or related bromo/chloro-substituted anilines.
  • Ethyl or methyl propiolate or other alkynyl esters.
  • Phosphorus reagents such as phosphorus trichloride or phosphoryl trichloride for ring closure and chlorination.
  • Solvents like diphenyl ether , toluene , methanol , and ethyl acetate .
  • Bases such as potassium hydroxide or sodium hydroxide for esterification or neutralization steps.

Typical Synthetic Route

  • Formation of 6-bromo-4-chloroquinoline intermediate :
    Starting from a bromo-substituted aniline, a cyclization reaction with an alkynyl ester (e.g., methyl propiolate) under heating in diphenyl ether or toluene leads to quinoline ring formation. Phosphorus trichloride is often used to facilitate cyclization and introduce the chlorine substituent at the 4-position.

  • Bromination and Halogenation :
    Bromine substitution at the 3-position can be introduced either by direct bromination of the quinoline intermediate or by starting with a bromo-substituted aniline precursor. Controlled halogenation is critical to avoid poly-substitution.

  • Esterification :
    The carboxyl group at the 2-position is esterified, commonly as a methyl ester, by reaction with methanol under acidic or neutral conditions.

  • Purification :
    The crude product is purified by recrystallization or chromatographic techniques such as HPLC or TLC to achieve high purity suitable for pharmaceutical research.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Cyclization Bromoaniline + methyl propiolate, PCl3, diphenyl ether, reflux High temperature (~150-200°C) required
Bromination Bromine or N-bromosuccinimide (NBS), controlled temp Avoid over-bromination
Esterification Methanol, acid catalyst or neutral conditions Mild conditions to preserve halogens
Purification HPLC, recrystallization Ensures >98% purity

Analytical and Characterization Techniques

To confirm the structure and purity of this compound, the following methods are employed:

Research Findings and Optimization Notes

  • The choice of solvent and temperature during cyclization strongly affects yield and selectivity.
  • Using 4-chloro-3-bromoaniline as a starting material reduces side reactions and improves regioselectivity.
  • Phosphorus trichloride is preferred over other chlorinating agents for introducing the chlorine at position 4 due to better control.
  • Purification by HPLC is essential to remove closely related impurities, especially other halogenated quinolines.
  • The compound is sensitive to strong bases and high temperatures post-synthesis, which may cause dehalogenation or hydrolysis.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Advantages Disadvantages
Cyclization Bromoaniline + methyl propiolate + PCl3, reflux in diphenyl ether High regioselectivity Requires high temperature
Bromination Bromine or NBS, controlled temp Direct introduction of Br Risk of polybromination
Esterification Methanol, acid catalyst Mild and efficient Possible hydrolysis if harsh
Purification HPLC, recrystallization High purity achieved Requires specialized equipment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine substituents enable nucleophilic substitution under specific conditions.

Bromine Substitution

  • Bromine at position 3 is more reactive than chlorine due to its lower electronegativity and weaker C–Br bond.

  • Reagents : Sodium methoxide (NaOMe), potassium iodide (KI), or amines (e.g., NH₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • Example : Substitution of bromine with methoxy groups under basic conditions yields methyl 3-methoxy-4-chloroquinoline-2-carboxylate .

Chlorine Substitution

  • Chlorine at position 4 typically requires harsher conditions for substitution.

  • Reagents : Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in refluxing toluene .

  • Example : Chlorine can be replaced by hydroxyl groups under acidic hydrolysis, forming methyl 3-bromo-4-hydroxyquinoline-2-carboxylate.

Ester Hydrolysis

The methyl ester at position 2 can undergo hydrolysis to form the corresponding carboxylic acid.

  • Acidic Hydrolysis : Concentrated HCl in refluxing ethanol yields 3-bromo-4-chloroquinoline-2-carboxylic acid .

  • Basic Hydrolysis : NaOH in aqueous methanol produces the carboxylate salt, which can be acidified to isolate the free acid .

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst, and a base (e.g., K₂CO₃) in tetrahydrofuran (THF).

  • Product : Aryl groups replace bromine, generating derivatives like methyl 3-aryl-4-chloroquinoline-2-carboxylate.

Buchwald-Hartwig Amination

  • Reagents : Primary or secondary amines, Pd₂(dba)₃ catalyst, and Xantphos ligand in toluene.

  • Product : Substituted amino groups at position 3, enhancing biological activity.

Oxidation and Reduction

Oxidation

  • Quinoline Ring Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the ring to form quinoline N-oxide derivatives .

  • Ester Group Stability : The methyl ester remains intact under mild oxidative conditions but may degrade under strong oxidizers like chromium trioxide (CrO₃).

Reduction

  • Catalytic Hydrogenation : H₂ gas with Pd/C reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives .

  • Selective Halogen Reduction : Lithium aluminum hydride (LiAlH₄) selectively reduces bromine to hydrogen while retaining chlorine .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoline ring directs electrophiles to specific positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 6 or 8 .

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |
|--------------------------|

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or bind to DNA to interfere with replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

To contextualize its properties and applications, this section compares Methyl 3-bromo-4-chloroquinoline-2-carboxylate with three analogous compounds, focusing on structural features, molecular properties, and inferred reactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Features
This compound C₁₁H₇BrClNO₂ 300.54 Br (C3), Cl (C4), COOMe (C2) 1178104-55-6 High halogen density, ester functionality
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate C₂₆H₂₀BrClNO₄ 549.80 Br (C6), Me (C3), COOCH₂(Ph-Cl) (C4) 355825-19-3 Bulky aryl groups, ketone substituent
Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate C₃₁H₃₁BrN₂O₅ 615.50 Br (C3), Me (C2), benzyl ester (C3) 2383887-08-7 Hexahydroquinoline, ethoxy/hydroxy groups

Structural Differences and Implications

Halogen Substituents
  • Target Compound : Bromine (C3) and chlorine (C4) create strong electron-withdrawing effects, enhancing electrophilic substitution reactivity at adjacent positions. This is advantageous in Suzuki-Miyaura couplings .
  • Comparative Compound 2 (CAS 2383887-08-7): Bromine at C3 is retained, but the hexahydroquinoline scaffold introduces conformational rigidity, altering solubility and steric accessibility .
Ester Functionality
  • The methyl ester (COOMe) in the target compound offers a balance of stability and hydrolytic lability, making it suitable for prodrug strategies. In contrast, the benzyl ester in Comparative Compound 2 (CAS 2383887-08-7) increases hydrophobicity, which may affect bioavailability .
Steric and Electronic Effects
  • Comparative Compound 1 (CAS 355825-19-3) incorporates a 4-methylphenyl group at C2, introducing steric hindrance that could impede nucleophilic attacks at the quinoline core .

Biological Activity

Methyl 3-bromo-4-chloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and research findings, supported by data tables and case studies.

This compound is a halogenated quinoline derivative, characterized by the presence of bromine and chlorine substituents. These halogens enhance the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.

The compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It can bind to active sites or allosteric sites of enzymes, thereby influencing metabolic pathways. The interaction with cellular receptors also plays a crucial role in signal transduction processes, affecting cellular responses and potentially leading to therapeutic effects.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it showed significant inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Pseudomonas aeruginosa13.40 to 137.43 µM

These results indicate that the compound is particularly effective against Gram-positive bacteria, with MIC values suggesting strong antibacterial potential .

Anticancer Activity

Research indicates that this compound may possess anticancer properties by interfering with DNA function. The compound's alkylating functionalities allow it to bind tightly with DNA, disrupting its normal function and potentially leading to cancer cell apoptosis. Studies have shown that derivatives of quinoline compounds exhibit varying degrees of anticancer activity, with some derivatives demonstrating IC50 values in the nanomolar range .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound, against a panel of bacterial and fungal strains. Results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .
  • Enzyme Inhibition : In a study focusing on enzyme inhibition, this compound was found to inhibit phosphodiesterase (PDE) enzymes effectively. The compound's structure was optimized through various substitutions to enhance its inhibitory potency, leading to promising results in preclinical models .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-bromo-4-chloroquinoline-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step procedures, such as:

  • Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., Conrad-Limpach synthesis) .
  • Halogenation : Sequential bromination and chlorination at positions 3 and 4 of the quinoline ring. Bromination may employ N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF), while chlorination could use sulfuryl chloride (SO₂Cl₂) under controlled temperatures .
  • Esterification : Methylation of the carboxylic acid precursor using methanol and a catalytic acid (e.g., H₂SO₄) or via diazomethane.

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
  • Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) to isolate isomers.
  • Characterize each intermediate via 1^1H NMR and HRMS to confirm regioselectivity.

Q. Table 1: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsKey Intermediate
1CyclizationEthyl acetoacetate, aniline derivative, polyphosphoric acid (PPA), 120°C, 6hQuinoline-2-carboxylic acid
2BrominationNBS, DMF, 0°C → RT, 12h3-Bromoquinoline derivative
3ChlorinationSO₂Cl₂, CH₂Cl₂, reflux, 4h3-Bromo-4-chloroquinoline
4EsterificationCH₃OH, H₂SO₄ (cat.), reflux, 8hFinal product

Q. How can spectroscopic techniques characterize this compound, and what analytical challenges arise from bromine/chlorine isotopes?

Methodological Answer :

  • 1^1H/13^{13}C NMR : Assign signals using 2D experiments (COSY, HSQC). The deshielded proton at C-2 (carboxylate) appears as a singlet (~δ 3.9 ppm for methyl ester). Halogen substituents cause anisotropic effects, splitting adjacent protons .
  • Mass Spectrometry (HRMS) : Expect isotopic patterns due to 79^{79}Br/81^{81}Br (1:1 ratio) and 35^{35}Cl/37^{37}Cl (3:1). Use high-resolution instruments to distinguish M+2 peaks.
  • IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and absence of -OH (if purified properly).

Q. Challenges :

  • Overlapping 1^1H NMR signals due to quinoline aromatic protons; use NOESY to resolve spatial correlations.
  • Isotopic complexity in MS requires deconvolution software (e.g., MassLynx) for accurate assignment.

Advanced Research Questions

Q. How do bromine and chlorine substituents impact X-ray crystallographic refinement, and which software tools address these challenges?

Methodological Answer : Heavy atoms (Br, Cl) introduce strong electron density, complicating refinement due to:

  • Anisotropic Displacement Parameters : Requires high-resolution data (≤ 0.8 Å) to model thermal motion accurately.
  • Absorption Effects : Use multi-scan corrections (e.g., SADABS) during data collection .

Q. Software Solutions :

  • SHELXL : Robust for small-molecule refinement with halogenated compounds. Use the TWIN/BASF commands for handling twinned crystals .
  • Olex2 or WinGX : Visualize disordered regions and apply restraints to Cl/Br positions .

Case Study :
A derivative with similar halogenation (CAS 1178104-55-6) exhibited 97% occupancy for Br/Cl after refinement with SHELXL, validated by residual density maps .

Q. In cross-coupling reactions, how does the bromo group in this compound compare to other aryl halides in catalytic efficiency?

Methodological Answer : The C-Br bond in this quinoline derivative is more reactive than C-Cl in Suzuki-Miyaura couplings due to lower bond dissociation energy.

  • Catalytic Systems : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Comparative Studies :
    • Bromoquinoline: >90% yield with aryl boronic acids.
    • Chloroquinoline: <30% yield under identical conditions.

Mechanistic Insight :
DFT calculations (Gaussian 16) show lower activation energy for oxidative addition of Pd⁰ to C-Br vs. C-Cl .

Q. Can computational modeling predict regioselectivity in nucleophilic aromatic substitution (SNAr) reactions for this compound?

Methodological Answer : Yes. Key steps include:

Electrostatic Potential Mapping : Identify electron-deficient positions (C-4 Cl is meta-directing; C-3 Br is ortho/para-directing).

Transition State Modeling : Use QM/MM (e.g., ORCA) to simulate attack by nucleophiles (e.g., amines, alkoxides).

Example :
this compound reacts with piperidine at C-6 (para to Br) with 85% selectivity, validated by 1^1H NMR .

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